Enzymatic IC50 Comparison: DEAB and Selective Inhibitors
KS100 demonstrates a balanced, potent inhibition profile across ALDH1A1, ALDH2, and ALDH3A1. This contrasts with DEAB, which shows extreme potency for ALDH1A1 (IC50 = 0.057 µM) but lacks efficacy against other key isoforms like ALDH3A1 . Disulfiram, while inhibiting both ALDH1A1 (0.15 µM) and ALDH2 (1.45 µM), does not effectively target ALDH3A1 and is associated with significant toxicity . KS100's multi-isoform activity is designed to overcome the functional redundancy of ALDH enzymes in cancer cells [1].
| Evidence Dimension | In vitro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | KS100: ALDH1A1=207 nM, ALDH2=1410 nM, ALDH3A1=240 nM [1] |
| Comparator Or Baseline | DEAB: ALDH1A1=57 nM, ALDH2=160 nM, ALDH3A1 not reported/inactive ; Disulfiram: ALDH1A1=150 nM, ALDH2=1450 nM, ALDH3A1 not reported |
| Quantified Difference | KS100's IC50 for ALDH1A1 is ~3.6-fold higher than DEAB's and ~1.4-fold higher than Disulfiram's. However, KS100 is the only one with potent, documented activity against ALDH3A1 (240 nM), a key isoform in oxidative stress defense. |
| Conditions | Recombinant human ALDH enzymes in vitro. |
Why This Matters
For procurement, this indicates that KS100 is a superior tool compound for studying ALDH biology where functional redundancy is a concern, unlike highly specific tools like DEAB or the clinically toxic Disulfiram.
- [1] Dinavahi SS, et al. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent. Mol Cancer Ther. 2020 Feb;19(2):447-459. View Source
